molecular formula C16H18O B025776 [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- CAS No. 19812-92-1

[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-

Cat. No. B025776
CAS RN: 19812-92-1
M. Wt: 226.31 g/mol
InChI Key: NXIXRLZJEZGKGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related biphenyl compounds involves strategic functionalization of biphenyl cores. A method described for the preparation of Biphenyl-4,4′-dicarboxylic acid, a compound structurally related to [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-, showcases the use of alkylation, hydrolysis, Sommelet reaction, and oxidation steps, yielding products with high purity and yield under optimized conditions (Xie Ji-zhong, 2008).

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of chiral ligands and complexes derived from biphenyl frameworks has been elucidated, revealing insights into the stereochemistry and electronic environment of these molecules (Jianchao Yuan et al., 2013).

Chemical Reactions and Properties

Biphenyl compounds undergo various chemical reactions, including dimerization, nucleophilic additions, and oxygenation, driven by photoexcited states. These reactions yield a range of products, highlighting the reactive versatility of the biphenyl core (S. L. Mattes, S. Farid, 1986).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, of biphenyl derivatives, are crucial for their applications. For example, novel polyaspartimides derived from biphenyl components exhibit moderate glass transition temperatures and good thermo-oxidative stability, with properties varying based on the polymer backbone structure (D. Liaw et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of biphenyl derivatives are influenced by their molecular structure. The presence of substituents like dimethylamino groups or phenyl rings affects their electron distribution and interaction with other molecules, as seen in various synthesized compounds and their subsequent characterization (Thomas O. Kurian et al., 2013).

Scientific Research Applications

Tyrosinase Inhibitors

  • Biphenyl-based compounds, including variations of [1,1'-Biphenyl]-4-ol, have shown significant anti-tyrosinase activities, comparable to the standard inhibitor kojic acid, suggesting potential use in treatments for conditions like hyperpigmentation or melanin-related disorders (Kwong et al., 2017).

Electrochemical Properties

  • Certain biphenyl derivatives, such as N,N,N′,N′-tetra(4-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine, exhibit reversible one-electron oxidations, making them relevant in electrochemical applications (Low et al., 2004).

Self-Assembly in Nanostructures

  • Derivatives like 4'-(n-dodecyloxy)-1,1'-biphenyl-4-carbonyl Ala-Ala dipeptides can self-assemble into tubular structures in certain solvent mixtures, which has implications for the development of novel nanomaterials (Zhang et al., 2017).

Environmental Pollutant Degradation

  • Research has explored the degradation of polychlorinated biphenyls (like 2,2',3,3'-tetrachlorobiphenyl) using photocatalytic oxidation, which is vital for addressing environmental pollution (Wong et al., 2004).

Improved Material Properties

  • Biphenyl-contained epoxy resins demonstrate improved thermal resistant properties, indicating potential applications in materials science (Wei et al., 2017).

Photophysical and Photochemical Studies

  • Compounds like (1-biphenyl-4-yl-1-methyl-ethyl)-tert-butyl diazene, with a biphenyl moiety, have shown potential as radical photoinitiators and probes for cage effect studies in various mediums (Hoijemberg et al., 2009).

Thermodynamic and Kinetic Reactivity

  • The homolytic reactivity of 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol has been investigated, revealing its potential as a moderately efficient antioxidant and polymerization inhibitor (Lucarini et al., 2001).

properties

IUPAC Name

4-(4-tert-butylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIXRLZJEZGKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066535
Record name [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-
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Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-

CAS RN

19812-92-1
Record name 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-4-ol
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Record name (1,1'-Biphenyl)-4-ol, 4'-(1,1-dimethylethyl)-
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Record name [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-
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Record name [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-
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Record name 4'-(1,1-dimethylethyl)[1,1'-biphenyl]-4-ol
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